Sulfanilyl fluoride

Overview

Description

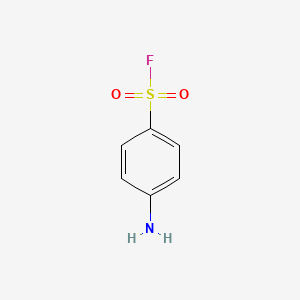

Sulfanilyl fluoride is an organic compound with the molecular formula C₆H₆FNO₂S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an aromatic ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfanilyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the reaction of sulfanilyl chloride with potassium fluoride (KF) in the presence of a phase transfer catalyst like 18-crown-6 in acetonitrile can yield this compound . Another method involves the direct fluorosulfonylation of aromatic compounds using sulfuryl fluoride (SO₂F₂) gas .

Industrial Production Methods: Industrial production of this compound typically employs the chlorine-fluorine exchange method. This involves the reaction of sulfanilyl chloride with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂) under controlled conditions . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sulfanilyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

Electrophilic Aromatic Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are employed under acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Aromatic Substitution: Products include nitro-sulfanilyl fluoride, sulfonyl-sulfanilyl fluoride, and halogenated this compound derivatives.

Scientific Research Applications

Chemical Biology Applications

Covalent Probes

Sulfanilyl fluoride serves as a reactive probe in chemical biology. Its electrophilic nature allows it to covalently modify specific amino acid residues in proteins, particularly serine, threonine, lysine, cysteine, tyrosine, and histidine. These modifications are crucial for studying protein function and interactions. Sulfonyl fluorides are particularly valuable for the irreversible inhibition of serine proteases, which has been demonstrated with compounds like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) .

Target Identification and Validation

The ability of this compound to selectively label proteins enables researchers to identify and validate potential drug targets. This is achieved through covalent modification, allowing for the mapping of enzyme binding sites and protein-protein interactions . The stability of sulfonyl fluorides under physiological conditions enhances their utility in live-cell experiments .

Medicinal Chemistry Applications

Drug Development

this compound derivatives have been explored for their potential as therapeutic agents. Their role as electrophilic warheads makes them suitable candidates for designing inhibitors that target various enzymes involved in disease processes. For instance, sulfonyl fluorides have been employed in the development of inhibitors for choline esterases and serine proteases, which are implicated in several pathological conditions .

Fragment-Based Drug Discovery

Recent studies have highlighted the use of this compound in fragment-based drug discovery. The compound's ability to form stable adducts with nucleophilic amino acids facilitates the identification of small molecule inhibitors that can be optimized into potent drugs .

Green Chemistry Synthesis

Eco-Friendly Production Methods

Innovative synthetic methods have been developed to produce this compound sustainably. A notable advancement involves converting thiols and disulfides into sulfonyl fluorides using potassium fluoride and SHC5®, yielding non-toxic by-products such as sodium chloride and potassium chloride. This method aligns with green chemistry principles by minimizing environmental impact while ensuring high efficiency .

Comparative Data Table

| Application Area | Description | Key Compounds/Examples |

|---|---|---|

| Chemical Biology | Covalent modification of proteins for target identification | PMSF, AEBSF |

| Medicinal Chemistry | Development of enzyme inhibitors for therapeutic use | Various this compound derivatives |

| Green Chemistry Synthesis | Eco-friendly synthesis methods producing minimal toxic by-products | SHC5® with potassium fluoride |

Case Studies

-

Protease Inhibition Study

A study demonstrated that this compound effectively inhibits serine proteases by covalently modifying the active site serine residue. This irreversible inhibition was shown to be effective in both in vitro and cellular models, underscoring its potential for therapeutic applications . -

Fragment-Based Screening

In a recent fragment-based drug discovery project, this compound was utilized to label a nonapeptide significantly. The results indicated that certain derivatives exhibited high labeling efficacy, showcasing their potential as lead compounds for further drug development .

Mechanism of Action

Sulfanilyl fluoride exerts its effects primarily through covalent modification of target proteins. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues (e.g., serine, threonine, lysine, cysteine) in proteins . This covalent modification can inhibit enzyme activity or alter protein function, making this compound a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Sulfanilyl Chloride: Similar to sulfanilyl fluoride but with a sulfonyl chloride group (SO₂Cl) instead of SO₂F.

Sulfonyl Fluorides: A broader class of compounds with the general structure R-SO₂F.

Uniqueness of this compound: this compound is unique due to its balanced reactivity and stability. Unlike sulfanilyl chloride, it is less prone to hydrolysis and can be used under milder conditions . This makes it particularly useful in applications requiring selective and controlled reactivity.

Biological Activity

Sulfanilyl fluoride, a sulfonyl fluoride compound, has garnered attention in chemical biology for its unique reactivity and potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and its role as a chemical probe in biological research.

Overview of this compound

This compound is characterized by its sulfonyl fluoride functional group, which imparts electrophilic properties that allow it to interact with nucleophilic sites on proteins. This compound has been utilized as a reactive probe due to its ability to selectively modify amino acid residues, particularly serine, threonine, lysine, tyrosine, cysteine, and histidine.

The biological activity of this compound primarily stems from its ability to form covalent bonds with target proteins. The electrophilicity of the sulfonyl fluoride group enables it to react with nucleophilic residues in enzymes and other proteins, leading to irreversible modifications that can inhibit enzymatic activity.

- Covalent Modification : this compound can covalently modify serine residues in enzymes, which is critical for their catalytic function. This modification often results in the inhibition of enzyme activity.

- Selective Targeting : The compound's reactivity can be influenced by the microenvironment of the binding site, allowing for site-specific targeting of proteins under various biological conditions .

Applications in Enzyme Inhibition

This compound has been explored as a potent inhibitor for various enzymes. The following table summarizes key studies demonstrating its inhibitory effects:

1. Dihydrofolate Reductase Inhibition

A notable study demonstrated that this compound irreversibly inhibits dihydrofolate reductase (DHFR) by modifying a critical serine residue. This modification disrupts the enzyme's function, highlighting the compound's utility in targeting essential metabolic pathways .

2. Profiling Fatty Acid-Associated Proteins

In another study, an alkynyl-functionalized fatty acid-based sulfonyl fluoride probe was developed to profile fatty acid-associated proteins. This probe covalently modified serine and tyrosine residues in metabolic serine hydrolases, facilitating the identification and characterization of these proteins within living cells .

Research Findings

Recent research indicates that this compound probes are being increasingly utilized for target identification and validation in chemical biology. Their ability to selectively modify protein residues makes them valuable tools for mapping enzyme binding sites and understanding protein-protein interactions .

- Electrophilicity and Stability : The balance between electrophilic reactivity and stability under physiological conditions makes this compound an attractive candidate for further development as a chemical probe .

- Diverse Applications : Beyond enzyme inhibition, this compound is being explored for applications in drug discovery and therapeutic development due to its ability to interact with a wide range of protein targets .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sulfanilyl fluoride derivatives, and how can reproducibility be ensured?

- Methodological Answer : A one-pot synthesis protocol involves reacting this compound with N-protected amino acids/dipeptides in the presence of EDCI and triethylamine in acetonitrile. The intermediate benzene-sulfonyl fluoride derivatives are further reacted with aminoguanidine, followed by HPLC purification to achieve yields >80% . Reproducibility requires strict control of reaction temperature (3–4°C to avoid side reactions) and detailed documentation of solvent ratios, catalyst concentrations, and purification parameters (e.g., HPLC gradient conditions).

Q. What analytical techniques are essential for characterizing this compound-based compounds?

- Methodological Answer : Key techniques include:

- HPLC : For purity assessment and separation of derivatives (e.g., compounds A33–A40 in Table 11 of ).

- NMR/FTIR : To confirm sulfonamide bond formation and scaffold modifications (e.g., His residue incorporation in A38/A39) .

- Mass Spectrometry : To verify molecular weights of novel derivatives.

- X-ray Crystallography : Optional for resolving binding interactions (e.g., hydrogen bonds with Gly216 in thrombin) .

Q. How should researchers validate the identity of novel this compound derivatives?

- Methodological Answer : For novel compounds, provide:

- Elemental Analysis : To confirm stoichiometry.

- Cross-Validation : Compare spectral data (NMR, IR) with known analogs and cite literature for established protocols (e.g., carbodiimide coupling reactions) .

- Purity Metrics : Report HPLC retention times and ≥95% purity thresholds .

Advanced Research Questions

Q. What strategies optimize this compound’s binding affinity to serine proteases like thrombin?

- Methodological Answer : Structural modifications based on enzyme-inhibitor co-crystallography

- Scaffold Engineering : Replace tosyl (Ts) groups with polar moieties (e.g., ts-Pro-Gly in A40) to enhance hydrogen bonding with catalytic residues .

- Dipeptide Linkers : Use D-Phe-Pro or Cbz-D-Phe-Pro sequences to mimic natural substrates (e.g., Chromozym TH’s K₁/4-12pM affinity) .

- Data-Driven Design : Prioritize derivatives with IC50 values <100 nM (see Table 11 in for potency rankings).

Q. How can researchers resolve contradictions in reported IC50 values of this compound-based inhibitors across biochemical assays?

- Methodological Answer : Address variability by:

- Standardized Assays : Use consistent enzyme sources (e.g., human vs. bovine thrombin) and buffer conditions (pH, ionic strength) .

- Error Propagation Analysis : Quantify uncertainties in substrate turnover rates and inhibitor concentrations using sFE (sampling and analytical error) metrics .

- Cross-Study Comparisons : Normalize data to reference inhibitors (e.g., NAPAP) and report confidence intervals .

Q. What experimental designs mitigate confounding variables in studying this compound’s reactivity?

- Methodological Answer :

- Control Groups : Include reactions without EDCI or aminoguanidine to isolate side products.

- Blind Sampling : Randomize HPLC runs to avoid batch effects .

- Replication : Perform triplicate syntheses and assays, reporting mean ± SD .

Q. How can computational modeling complement empirical studies of this compound’s mechanism?

- Methodological Answer :

- Docking Simulations : Use thrombin’s crystal structure (PDB ID: 1TOM) to predict binding poses of novel derivatives .

- MD Simulations : Assess scaffold flexibility and solvent interactions over 100-ns trajectories.

- QSAR Models : Corporate IC50 data from Table 11 to predict bioactivity of untested analogs.

Q. Data Reporting and Integrity

Q. What criteria should guide the inclusion of this compound research data in peer-reviewed publications?

- Methodological Answer :

- Selectivity : Include only derivatives with >50% inhibition at 1µM in main tables; relegate others to supplementary files .

- Reproducibility : Provide raw HPLC/NMR data in supporting information, including instrument settings .

- Ethical Standards : Disclose conflicts of interest and adhere to plagiarism checks for conditionally accepted papers .

Q. How should researchers address contradictory findings in this compound’s enzyme selectivity?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., thrombin vs. trypsin inhibition) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Method Transparency : Report deviations in assay protocols (e.g., substrate concentrations, incubation times) that may explain discrepancies .

Q. Advanced Applications

Q. What methodologies enable the study of this compound’s off-target effects in complex biological systems?

- Methodological Answer :

- Proteomic Profiling : Use activity-based protein profiling (ABPP) with fluorophosphonate probes to identify non-target serine hydrolases .

- Toxicity Screens : Conduct MTT assays on human cell lines (e.g., HEK293) at IC50 concentrations .

- In Vivo Models : Administer derivatives in zebrafish or murine models, monitoring pharmacokinetics (e.g., plasma half-life) and histopathology .

Properties

IUPAC Name |

4-aminobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKPIBWYZWYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059176 | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-62-4 | |

| Record name | 4-Aminobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphanilyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ58NDG0Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.